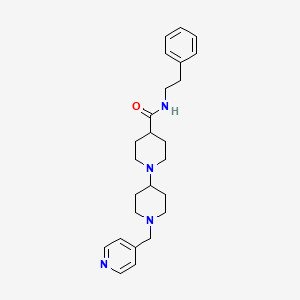
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized by the pharmaceutical company Pfizer in 2009 as a potential treatment for pain and inflammation. However, due to its potent psychoactive effects, it has gained popularity as a recreational drug in recent years.
作用机制
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine acts on the CB1 receptor in the brain and peripheral tissues, causing a range of physiological and psychological effects. The CB1 receptor is involved in the regulation of mood, appetite, pain, and memory, among other functions. Activation of the CB1 receptor by this compound leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric and relaxing effects of the drug.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. These effects are similar to those of other synthetic cannabinoids and cannabis, but this compound is thought to be more potent and longer-lasting.
实验室实验的优点和局限性
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has several advantages for use in lab experiments, including its high potency and selectivity for the CB1 receptor, as well as its stability and solubility in organic solvents. However, its psychoactive effects and potential for abuse make it unsuitable for use in human clinical trials, and its legal status in many countries may limit its availability for research purposes.
未来方向
There are several future directions for research on 1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine, including the development of more selective CB1 receptor agonists with fewer side effects, the investigation of its potential as a treatment for pain and inflammation, and the exploration of its effects on other physiological systems such as the immune system and the cardiovascular system. Further studies are also needed to understand the long-term effects of this compound use and its potential for abuse and addiction.
合成方法
The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine involves the reaction of 4-fluoroaniline with 1-(1,3-benzodioxol-5-yl)propan-2-one in the presence of a base catalyst. The resulting intermediate is then reacted with piperidine to form the final product. The purity of this compound can be improved through recrystallization and column chromatography.
科学研究应用
1-(1,3-benzodioxol-5-ylcarbonyl)-N-(4-fluorophenyl)-3-piperidinamine has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. Studies have shown that this compound acts as a potent agonist of the cannabinoid receptor CB1, with an affinity 5 times higher than that of THC, the main psychoactive component of cannabis. This compound has also been found to have anti-inflammatory and analgesic effects in animal models, suggesting its potential as a treatment for pain and inflammation.
属性
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-14-4-6-15(7-5-14)21-16-2-1-9-22(11-16)19(23)13-3-8-17-18(10-13)25-12-24-17/h3-8,10,16,21H,1-2,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRDYOBZGSQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5969106.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5969107.png)
![N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969109.png)
![2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B5969110.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B5969113.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5969123.png)

![7-(cyclopropylmethyl)-2-[4-(dimethylamino)benzoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969144.png)

![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B5969152.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B5969162.png)
![1-ethyl-4-{3-[1-(3-methoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5969170.png)

